molecular formula C13H9F2NO B12073882 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one

Cat. No.: B12073882
M. Wt: 233.21 g/mol
InChI Key: WNBUWMPWIUADFE-UHFFFAOYSA-N
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Description

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one is an organic compound that features a pyridine ring substituted with a difluorophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one typically involves the acylation of a pyridine derivative. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one is unique due to the combination of the difluorophenyl group and the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Biological Activity

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following properties:

PropertyValue
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
IUPAC Name1-[5-(3,5-difluorophenyl)pyridin-2-yl]ethanone
InChI KeyWNBUWMPWIUADFE-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=NC=C(C=C1)C2=CC(=CC(=C2)F)F

The compound features a pyridine ring substituted with a difluorophenyl group, which is significant for its biological interactions and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the acylation of a pyridine derivative under controlled conditions to ensure high purity. Common methods include using anhydrous solvents and inert atmospheres to avoid moisture interference during reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, while the pyridine ring participates in hydrogen bonding and π-π interactions, contributing to its overall activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibition of cancer cell proliferation across various cell lines. A study reported that modifications in the structure could enhance antiproliferative activity against HeLa cells, with some derivatives showing IC50 values as low as 15 nM .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed studies are needed to quantify this effect.

Case Studies

Case Study 1: Antiproliferative Effects

In a study focusing on structural modifications of pyridine derivatives, it was found that specific substitutions led to enhanced antiproliferative effects against cancer cell lines. For example, compounds with a similar scaffold demonstrated IC50 values ranging from 20 nM to 100 nM against various cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of fluorine substituents significantly impacts the biological activity of pyridine-based compounds. The study highlighted that fluorinated derivatives exhibited improved binding affinity and selectivity towards their biological targets compared to non-fluorinated analogs .

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

1-[5-(3,5-difluorophenyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C13H9F2NO/c1-8(17)13-3-2-9(7-16-13)10-4-11(14)6-12(15)5-10/h2-7H,1H3

InChI Key

WNBUWMPWIUADFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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